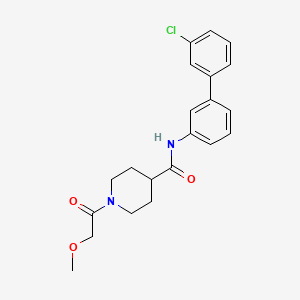![molecular formula C12H12ClN5O2 B6039678 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6039678.png)
4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound is also known as CTK8E6124 and has a molecular formula of C13H12ClN5O.
Mecanismo De Acción
The exact mechanism of action of 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine is not fully understood. However, it has been suggested that the compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine can induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine in lab experiments is its potent antitumor activity. However, the compound has limitations as well, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions that can be explored in the study of 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine. These include:
1. Investigating the compound's potential applications in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
2. Developing new synthetic methods for the compound that can improve its solubility and reduce its toxicity.
3. Studying the compound's mechanism of action in more detail to gain a better understanding of its antitumor activity.
4. Conducting preclinical studies to evaluate the compound's safety and efficacy in animal models.
5. Exploring the use of 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine in combination with other anticancer drugs to improve treatment outcomes.
In conclusion, 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine is a promising compound that has potential applications in the field of medicinal chemistry. Its potent antitumor activity and mechanism of action make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine involves the reaction between 4-chlorobenzoyl chloride and morpholine in the presence of triethylamine. The resulting intermediate is then reacted with sodium azide to form the final product.
Aplicaciones Científicas De Investigación
The compound 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-9-1-2-10(11(7-9)18-8-14-15-16-18)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBAAIPOJTZUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
![2-[1-benzyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039606.png)
![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)

![1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene](/img/structure/B6039619.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)
![2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6039645.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6039700.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)